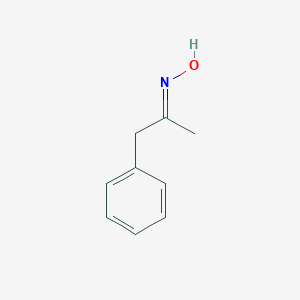

Phenylacetone oxime

Übersicht

Beschreibung

Phenylacetone oxime is an organic compound that belongs to the class of imines . It contains a total of 22 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic oxime, and 1 hydroxyl group .

Synthesis Analysis

Oximes, including Phenylacetone oxime, are typically synthesized by the reaction of hydroxylamine with aldehydes or ketones . A recent study has reported the synthesis of new chalcones and oximes as anticancer agents . In this work, all of the chalcones were used as precursors to synthesize oximes .

Molecular Structure Analysis

Phenylacetone oxime has a molecular formula of C9H11NO . It contains a total of 22 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic oxime, and 1 hydroxyl group .

Chemical Reactions Analysis

Oximes, such as Phenylacetone oxime, are known for their bioorthogonal reactions between a nucleophilic aminooxy group and an electrophilic carbonyl group . This reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .

Physical And Chemical Properties Analysis

Phenylacetone oxime has a density of 1.0±0.1 g/cm3, a boiling point of 285.7±19.0 °C at 760 mmHg, and a flash point of 169.2±10.8 °C . It has a molar refractivity of 45.2±0.5 cm3, a polar surface area of 33 Å2, and a molar volume of 149.9±7.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Heterocycle Formation

Phenylacetone oxime acts as a versatile building block in the synthesis of nitrogen-, sulfur-, and oxygen-containing heterocyclic scaffolds. Its utility stems from its role as an internal oxidizing agent and a directing group, facilitating the construction of complex heterocycles under both metal-catalyzed and metal-free conditions. The weaker N–O σ bond in oxime esters, with an average energy of approximately 57 kcal mol−1, is pivotal in organic transformations involving N–O bond cleavage .

Bioconjugation Techniques

The compound is instrumental in oxime ligation, a bioorthogonal reaction used for rapid bioconjugation to disulfide-rich peptides. This technique is highly valued for its regiospecific control and the production of stable aminooxy-precursors for on-demand modification. The oxime ligation is catalyzed by aniline or phenylenediamine derivatives and is known for its mild reaction conditions and hydrolytic stability .

Medicinal Chemistry

Recent studies have highlighted the potential of unsubstituted oximes, including Phenylacetone oxime, as therapeutic agents. They are being explored as adjuvant therapy in various types of cancer, inflammation, and as next-generation drugs against organophosphate (OP) poisoning. The reactivity and functional versatility of oximes make them suitable candidates for drug development .

Catalysis

In catalytic processes, Phenylacetone oxime serves as an efficient directing group for C–H activation reactions in aromatic or vinylic systems. This facilitates the formation of new C–N bonds, which is a fundamental step in the synthesis of many organic compounds. The oxime’s ability to participate in the framework of the final product during cyclization reactions is particularly noteworthy .

Wirkmechanismus

Target of Action

Phenylacetone oxime, also known as Phenylacetone ketoxime, is an organic compound belonging to the class of imines . The primary targets of oximes, in general, have been various kinases . These targets include 5-lipoxygenase (5-LO), proteases, phosphodiesterase, chemokine receptors, growth factor receptors, and various channels .

Mode of Action

Oximes are known for their ability to reactivate acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve function . They achieve this by attaching to phosphorus, forming an oxime-phosphonate, which then splits away from the acetylcholinesterase molecule .

Biochemical Pathways

Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . This inhibition can affect various biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Oximes, in general, are known to have significant roles in medicinal chemistry, renowned for their widespread applications as antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Result of Action

Oximes are known to display toxic effects on a cellular level, which could be explained beyond action on acetylcholinesterase as their main target .

Action Environment

It’s known that the oxime group contains two h-bond acceptors (nitrogen and oxygen atoms) and one h-bond donor (oh group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .

Zukünftige Richtungen

Oximes, including Phenylacetone oxime, are considered potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphorus poisoning . The future direction on the enzymatic treatment is towards the chemical scavengers which have been shown recently with the synthesizing of bifunctional oxime‐hydroxamic acid hybrid molecules .

Eigenschaften

IUPAC Name |

(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYFJUMCPAMOKN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylacetone oxime | |

CAS RN |

13213-36-0 | |

| Record name | Phenylacetone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

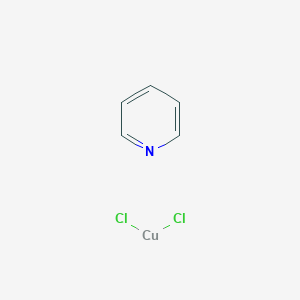

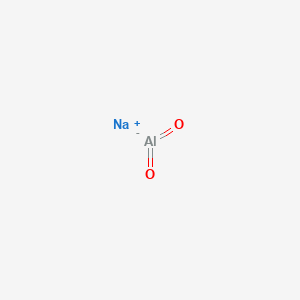

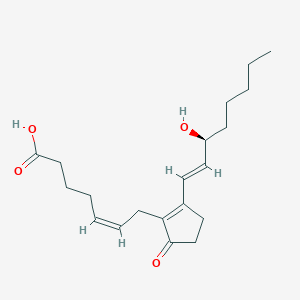

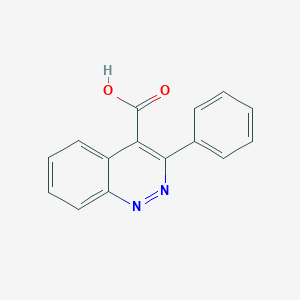

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Phenylacetone oxime in amphetamine metabolism?

A1: Phenylacetone oxime is a key intermediate in the metabolic breakdown of amphetamine. Studies using rabbit liver preparations showed that both R(-) and S(+) enantiomers of amphetamine are metabolized to Phenylacetone oxime, with the R(-) enantiomer being converted at a faster rate. [, , , ] This conversion is particularly significant as it highlights a pathway for the detoxification of amphetamine in biological systems.

Q2: How is Phenylacetone oxime formed during amphetamine metabolism?

A2: Research indicates that Phenylacetone oxime is primarily generated through the further metabolism of N-hydroxyamphetamine, another metabolite of amphetamine. [] This process was observed in rabbit liver preparations, suggesting a two-step enzymatic pathway where amphetamine is first hydroxylated to N-hydroxyamphetamine, which is subsequently converted to Phenylacetone oxime.

Q3: Are there differences in the rate of Phenylacetone oxime formation between amphetamine enantiomers?

A3: Yes, studies demonstrate that the R(-) enantiomer of amphetamine is metabolized to Phenylacetone oxime at a faster rate compared to the S(+) enantiomer. [] This difference in metabolic rate could be attributed to stereoselectivity in the enzymes responsible for the conversion of amphetamine to N-hydroxyamphetamine and subsequently to Phenylacetone oxime.

Q4: Can you describe an alternative method for quantifying Phenylacetone oxime that doesn't rely on direct GC analysis?

A5: One approach involves converting Phenylacetone oxime to phenylacetone oximes by shaking the sample at pH 12 in the presence of air. [] The resulting phenylacetone oximes can then be extracted and analyzed using GC. This indirect method circumvents the challenges associated with the direct GC analysis of Phenylacetone oxime.

Q5: Is there a method to determine N-hydroxyamphetamine based on its conversion to Phenylacetone oxime?

A6: Yes, N-hydroxyamphetamine can be quantified by converting it to Phenylacetone oxime. [] This is achieved by adjusting the sample pH to 12, which facilitates the conversion. The resulting Phenylacetone oxime is then extracted and analyzed using GC, providing an indirect measure of the initial N-hydroxyamphetamine concentration.

Q6: How does the interaction of N-hydroxyamphetamine with cytochrome P-450 differ from that of N-hydroxyphentermine?

A7: While both are arylalkylhydroxylamines, N-hydroxyamphetamine and N-hydroxyphentermine exhibit distinct interactions with cytochrome P-450 systems. [] N-hydroxyamphetamine acts as a potent inhibitor of cytochrome P-450, likely due to its ability to form a metabolic intermediate complex. In contrast, N-hydroxyphentermine appears to uncouple the cytochrome P-450 system, leading to an increase in hydrogen peroxide levels.

Q7: Can Phenylacetone oxime be used as a starting material for the synthesis of other compounds?

A8: Yes, Phenylacetone oxime serves as a precursor in the electrosynthesis of amphetamine. [] This method highlights the potential of utilizing Phenylacetone oxime in synthetic pathways to obtain pharmaceutically relevant compounds.

Q8: Can you describe the use of Phenylacetone oxime derivatives in organometallic chemistry?

A9: Research has explored the use of Phenylacetone oxime in constructing cyclopalladated complexes. [] These complexes are valuable tools in organic synthesis and have been investigated for their reactivity towards various molecules like carbon monoxide, isocyanides, and alkynes. Notably, the insertion of carbon monoxide or isocyanides into these palladacycles can lead to the formation of 1,2-dihydro-1-oxo-2-hydroxy-3-methylisoquinoline or 1,2-dihydro-1-imino(R)-2-hydroxy-3-methylisoquinoline derivatives, respectively. These reactions highlight the synthetic potential of Phenylacetone oxime-derived palladacycles in accessing complex molecular architectures.

Q9: Are there any applications of Phenylacetone oxime derivatives in analytical chemistry?

A10: Research has explored the use of Phenylacetone oxime derivatives as potential impurities in the analysis of dexamphetamine sulfate. [] A capillary electrophoresis assay was developed to simultaneously determine charged and uncharged impurities, including phenylacetone and Phenylacetone oxime, in dexamphetamine sulfate samples. This application highlights the importance of understanding the presence and behavior of Phenylacetone oxime derivatives in pharmaceutical analysis and quality control.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)